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Compound of Interest

Compound Name: BDP R6G amine hydrochloride

Cat. No.: B15599907 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to fluorescently labeling proteins using

BDP R6G derivatives. BDP R6G is a bright and photostable borondipyrromethene dye with

fluorescence emission similar to Rhodamine 6G (R6G), making it an excellent choice for

various bio-conjugation applications.[1][2] This document outlines two primary methods for

protein labeling: the use of an amine-reactive BDP R6G N-hydroxysuccinimidyl (NHS) ester

and a method for conjugating BDP R6G amine hydrochloride to protein carboxyl groups.

The most common and straightforward method for labeling proteins is to target the primary

amino groups of lysine residues and the N-terminus with an amine-reactive dye, such as an

NHS ester.[3][4] However, should the user specifically need to use an amine-containing dye

like BDP R6G amine hydrochloride, an alternative two-step protocol involving the activation

of protein carboxyl groups is also detailed.

Data Presentation
The following tables summarize the key quantitative data for BDP R6G dyes and

recommended starting conditions for protein labeling reactions.

Table 1: Spectral and Physical Properties of BDP R6G

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15599907?utm_src=pdf-interest
https://www.lumiprobe.com/p/bdp-r6g-nhs-ester
http://lumiprobe.jinpanbio.com/755.html
https://www.benchchem.com/product/b15599907?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comprehensive_Technical_Guide_to_Amine_Reactive_Fluorescent_Dyes_for_Protein_Labeling.pdf
https://www.bio-techne.com/resources/protocols-troubleshooting/conjugation-protocol-amine-reactive-dyes
https://www.benchchem.com/product/b15599907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Maximum Excitation

Wavelength (λex)
530 nm [2][5]

Maximum Emission

Wavelength (λem)
548 nm [2][5]

Molar Extinction Coefficient (ε) 76,000 L⋅mol⁻¹⋅cm⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
0.96 [2][5]

Correction Factor at 280 nm

(CF₂₈₀)
0.18 [2][5]

Molecular Weight (BDP R6G

NHS ester)
437.21 g/mol [2]

Molecular Weight (BDP R6G

amine HCl)
474.78 g/mol [5]

Solubility Good in DMF, DMSO [2][5]

Table 2: Recommended Starting Molar Ratios for Labeling Reactions
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Parameter
Method 1: BDP R6G NHS
Ester

Method 2: BDP R6G Amine
+ EDC/Sulfo-NHS

Target Group on Protein
Primary Amines (Lysine, N-

terminus)

Carboxyl Groups (Aspartic

Acid, Glutamic Acid)

Dye-to-Protein Molar Ratio 5:1 to 20:1
10:1 to 50:1 (for the amine

dye)

EDC-to-Protein Molar Ratio Not Applicable 10:1 (or greater)

Sulfo-NHS-to-Protein Molar

Ratio
Not Applicable 20:1 (or greater)

Reaction Buffer
0.1 M Sodium Bicarbonate, pH

8.3-8.5

Activation: 0.1 M MES, pH 4.7-

6.0; Conjugation: PBS, pH 7.2-

7.5

Protein Concentration > 2 mg/mL 2-10 mg/mL

Experimental Protocols
Protocol 1: Protein Labeling with Amine-Reactive BDP
R6G NHS Ester
This protocol describes the labeling of primary amines on a protein with BDP R6G NHS ester.

Materials:

Protein of interest

BDP R6G NHS ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[6]

Quenching Solution (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.5

Purification column (e.g., Sephadex G-25)
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Storage Buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

Protein Preparation:

Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[7]

Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonia, as these will

compete with the labeling reaction.[3][4] If necessary, perform a buffer exchange via

dialysis or a desalting column.[3]

Dye Preparation:

Allow the vial of BDP R6G NHS ester to equilibrate to room temperature before opening.

Immediately before use, dissolve the BDP R6G NHS ester in anhydrous DMSO or DMF to

a concentration of 10 mg/mL.[3][7] Vortex to ensure complete dissolution.

Labeling Reaction:

Calculate the required volume of the dye solution for your desired dye-to-protein molar

ratio (a 10:1 to 20:1 ratio is a good starting point).[3]

While gently stirring the protein solution, slowly add the calculated amount of the dye

solution.[3][7]

Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

Purification of the Labeled Protein:

Remove the unreacted dye and byproducts by passing the reaction mixture through a

size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable

storage buffer like PBS.[3]

The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye

molecules will elute later.[3]
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Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the

absorbance maximum of BDP R6G (A_max at 530 nm).

Calculate the protein concentration and the DOL using the following equations:

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

Dye Concentration (M) = A_max / (ε_dye × path length)

DOL = Dye Concentration / Protein Concentration

Protocol 2: Protein Labeling with BDP R6G Amine using
EDC/Sulfo-NHS Chemistry
This two-step protocol is for labeling protein carboxyl groups with BDP R6G amine
hydrochloride.

Materials:

Protein of interest

BDP R6G amine hydrochloride

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[8]

Conjugation Buffer: PBS, pH 7.2-7.5

Quenching Solution (optional): 1 M Hydroxylamine HCl, pH 8.5

Purification column (e.g., Sephadex G-25)
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Storage Buffer (e.g., PBS)

Procedure:

Protein Preparation:

Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL. Perform a

buffer exchange if necessary.

Activation of Protein Carboxyl Groups:

Equilibrate EDC and Sulfo-NHS to room temperature before opening.[9]

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

Add EDC and Sulfo-NHS to the protein solution. A 10-fold molar excess of EDC and a 20-

fold molar excess of Sulfo-NHS over the protein are recommended starting points.

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[10]

Removal of Excess Activation Reagents (Optional but Recommended):

To prevent unwanted side reactions with the amine dye, quickly remove excess EDC and

Sulfo-NHS using a desalting column equilibrated with the Conjugation Buffer.

Conjugation with BDP R6G Amine:

Dissolve the BDP R6G amine hydrochloride in the Conjugation Buffer.

Immediately add the amine dye solution to the activated protein solution. A 20- to 50-fold

molar excess of the amine dye over the protein is a common starting point.[11]

Incubate the reaction for 2 hours at room temperature, protected from light.

Purification and Characterization:

Purify the labeled protein using a desalting column as described in Protocol 1.

Determine the protein concentration and DOL as described in Protocol 1.
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Caption: Workflow for Amine-Reactive Protein Labeling with BDP R6G NHS Ester.
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Caption: Workflow for Carboxyl-Reactive Protein Labeling with BDP R6G Amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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